2-Bromo-5-phenylcyclohexane-1,3-dione

Vue d'ensemble

Description

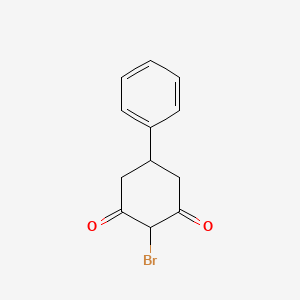

2-Bromo-5-phenylcyclohexane-1,3-dione is an organic compound with the molecular formula C12H11BrO2. It is characterized by a bromine atom attached to a cyclohexane ring, which also contains two ketone groups and a phenyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-phenylcyclohexane-1,3-dione typically involves the bromination of 5-phenylcyclohexane-1,3-dione. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure consistency and purity of the final product. The compound is then purified through recrystallization or chromatography techniques to obtain the desired purity level .

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-5-phenylcyclohexane-1,3-dione undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction Reactions: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles such as NaOH, NH3, or RSH in polar solvents like water or ethanol.

Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.

Oxidation: KMnO4 or CrO3 in acidic or basic conditions.

Major Products Formed

Substitution: Formation of hydroxyl, amino, or thiol derivatives.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of carboxylic acids or other oxidized products.

Applications De Recherche Scientifique

2-Bromo-5-phenylcyclohexane-1,3-dione has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Bromo-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The bromine atom and ketone groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-5-phenylcyclohexane-1,3-dione

- 2-Iodo-5-phenylcyclohexane-1,3-dione

- 5-Phenylcyclohexane-1,3-dione

Uniqueness

2-Bromo-5-phenylcyclohexane-1,3-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and non-halogenated counterparts. The bromine atom enhances the compound’s ability to participate in substitution reactions and influences its overall chemical behavior .

Activité Biologique

2-Bromo-5-phenylcyclohexane-1,3-dione is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a cyclohexane ring with two ketone groups at the 1 and 3 positions and a bromine atom at the 2 position, along with a phenyl group at the 5 position. This structure is pivotal for its reactivity and biological interactions.

1. Anticancer Properties

Research has indicated that derivatives of cyclohexane-1,3-diones exhibit significant anticancer properties. In particular, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation.

- Case Study : A study evaluating various analogs found that certain cyclohexanediones demonstrated IC50 values in the nanomolar range against prostate cancer cell lines, suggesting potential as therapeutic agents in hormone-dependent cancers .

2. Enzyme Inhibition

The compound has been studied for its role as an inhibitor of specific enzymes involved in steroid metabolism, particularly 17β-hydroxysteroid dehydrogenase (17β-HSD).

- Research Findings : Inhibitors of 17β-HSD are critical in managing conditions like prostate cancer due to their role in converting androstenedione into testosterone. Compounds structurally related to this compound have shown promising results in inhibiting this enzyme .

Data Table: Biological Activity Summary

| Activity | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Anticancer | Prostate Cancer Cell Lines | ~700 | |

| Enzyme Inhibition | 17β-Hydroxysteroid Dehydrogenase Type 3 | ~900 | |

| Cytotoxicity | Various Cancer Cell Lines | Varies |

The biological activity of this compound can be attributed to its structural features that allow it to interact with biological targets effectively. The presence of the bromine atom may enhance lipophilicity and facilitate membrane penetration, while the diketone functionality can participate in hydrogen bonding with target proteins.

Propriétés

IUPAC Name |

2-bromo-5-phenylcyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO2/c13-12-10(14)6-9(7-11(12)15)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMBPUUXXSWXEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C(C1=O)Br)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.